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Compound of Interest

Compound Name: (2-Bromoethoxy)benzene

Cat. No.: B015470

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromoethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for (2-
Bromoethoxy)benzene (CAS No. 589-10-6), a key intermediate in organic synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering detailed data from *H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). The information is presented in a structured format, including data tables,
detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (2-Bromoethoxy)benzene.

Table 1: *H NMR Spectroscopic Data for (2-
Bromoethoxy)benzene

Solvent: CDCls, Reference: TMS at O ppm.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.33-7.25 Multiplet 2H Ar-H (meta)
6.99 - 6.89 Multiplet 3H Ar-H (ortho, para)
4.29 Triplet 2H O-CH:z
3.65 Triplet 2H CH2-Br

Data sourced from publicly available spectral databases.[1]

Table 2: *C NMR Spectroscopic Data for (2-

Bromoethoxy)benzene

Solvent: CDCIs, Reference: CDCls at 77.0 ppm.[2]

Chemical Shift (6, ppm)

Assignment

158.1 Ar-C (quaternary, C-O)
129.5 Ar-CH (meta)

121.3 Ar-CH (para)

114.6 Ar-CH (ortho)

68.4 O-CH:2

28.9 CH2-Br

Data sourced from publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopy Data for (2-

Bromoethoxy)benzene
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3060 - 3040 Medium C-H stretch (Aromatic)
2960 - 2850 Medium C-H stretch (Aliphatic)
1597, 1492 Strong C=C stretch (Aromatic ring)
1240 Strong C-O stretch (Aryl ether)
1040 Strong C-O stretch (Alkyl ether)
C-H bend (Aromatic, out-of-
690, 750 Strong
plane)
650 Medium C-Br stretch

Characteristic IR absorption ranges are based on established spectroscopic principles and

data from the NIST Chemistry WebBook.[3][4]

Table 4: Mass Spectrometry (MS) Data for (2-
Bromoethoxy)benzene

lonization Method: Electron lonization (El) at 70 eV.[5]
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miz Relative Intensity (%) Fragment Assignment

[M+2]* (presence of 81Br

202 59.2 ,
isotope)
200 60.8 [M]* (presence of 7°Br isotope)
121 25.0 [M - CH2Br]*
109 84.3 [Cz2H4BI]*
107 95.5 [C2H2Br]*
[CeHsOH]* (Phenol radical
94 100.0 _
cation)
77 30.0 [CeHs]*

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[5][6]

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic
data presented above.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Approximately 10-25 mg of (2-Bromoethoxy)benzene is dissolved in
0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs), inside a clean
NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard
for chemical shift referencing (0 ppm), although modern spectrometers often reference the
residual solvent peak.

e Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 300
MHz or higher).[5] For a quantitative 3C NMR spectrum, inverse-gated decoupling is used to
suppress the Nuclear Overhauser Effect (NOE), and a sufficient relaxation delay (e.g., 5
times the longest T1) is applied to ensure full relaxation of all carbon nuclei.[7][8]
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o Data Acquisition: For *H NMR, a standard single-pulse experiment is conducted. For 13C
NMR, a larger number of scans is typically required due to the low natural abundance of the
13C isotope.[9]

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced.
For IH NMR, the signals are integrated to determine the relative ratios of protons in different
environments.[10]

Infrared (IR) Spectroscopy

o Sample Preparation: Since (2-Bromoethoxy)benzene is a low-melting solid (31-34°C), its
IR spectrum can be obtained as a thin liquid film.[1] A few drops of the molten sample are
placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11]
Alternatively, a solid sample can be prepared by grinding 1-2 mg of the compound with ~100
mg of dry KBr powder and pressing the mixture into a thin, transparent pellet.[12]

e Background Spectrum: A background spectrum of the empty sample compartment (or the
KBr pellet without the sample) is recorded first. This allows the instrument to subtract signals
from atmospheric CO2 and water vapor.[12]

o Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and
the IR spectrum is recorded. Fourier Transform Infrared (FTIR) spectrometers are commonly
used, which collect an interferogram that is then mathematically converted into a spectrum.
[13]

o Data Analysis: The resulting spectrum plots absorbance or transmittance as a function of
wavenumber (cm~1). Characteristic absorption bands are identified and assigned to specific
functional groups within the molecule.[14]

Mass Spectrometry (MS)

» Sample Preparation: A dilute solution of (2-Bromoethoxy)benzene is prepared in a volatile
organic solvent, such as methanol or acetonitrile, typically at a concentration of about 1
mg/mL, which is then further diluted.[15] The solution must be free of non-volatile salts or
buffers.[15]
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o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS)
system, which separates components of a mixture before analysis.[16]

« lonization: Electron lonization (El) is a common method for volatile compounds like (2-
Bromoethoxy)benzene. In the El source, the sample molecules are bombarded with high-
energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible
manner.[5]

e Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g.,
a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass
spectrum is a plot of relative ion intensity versus m/z.[17]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound such as (2-Bromoethoxy)benzene.
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Sample Preparation
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(2-Bromoethoxy)benzene
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Caption: Workflow for Spectroscopic Analysis of (2-Bromoethoxy)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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